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molecular formula C8H6N2O6 B189381 Methyl 3,5-dinitrobenzoate CAS No. 2702-58-1

Methyl 3,5-dinitrobenzoate

Cat. No. B189381
M. Wt: 226.14 g/mol
InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

SOCl2 (3.4 ml, 5.61 g, 47.1 mmol, 5 eq) was added dropwise to a stirred solution of 3,5-dinitrobenzoic acid (2.0 g, 9.43 mmol, 1 eq, Aldrich) in 20 ml anhydrous MeOH at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. The solvent was removed in vacuo, and the residue was dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo yielding 2.12 g (9.38 mmol, 99% yield) of methyl 3,5-dinitrobenzoate.
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=1)[C:11]([OH:13])=[O:12])([O-:7])=[O:6].[CH3:20]O>>[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=1)[C:11]([O:13][CH3:20])=[O:12])([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. to room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.38 mmol
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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